molecular formula C12H14N4 B1483916 1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine CAS No. 2098047-59-5

1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine

Cat. No. B1483916
CAS RN: 2098047-59-5
M. Wt: 214.27 g/mol
InChI Key: UVHOGHUTSKCIJZ-UHFFFAOYSA-N
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Description

1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine, also known as CPMP, is an organic compound used in a variety of scientific research applications. CPMP is a pyrazolamine derivative, a type of heterocyclic compound that is composed of five carbon atoms and two nitrogen atoms. It is an important synthetic intermediate in organic synthesis and is used in a variety of fields such as medicine, biochemistry, and pharmacology. CPMP has been studied for its potential use as a drug, as well as its applications in the fields of biochemistry and pharmacology.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research indicates the potential of derivatives of 1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine in synthesizing diverse heterocyclic compounds, which are foundational in developing therapeutic agents and materials with unique properties. For instance, the synthesis of 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives through reactions with malononitrile and cyanoacetamide has been explored. These reactions lead to the formation of nitriles and amides, which, through further cyclocondensation, yield imidazo[1,2-a]pyrazolo[3,4-e]pyridines or pyrazolo[3',4':5,6]pyrido[2,3-d]pyrimidine derivatives. These processes are pivotal in the creation of compounds with potential pharmacological applications (Yakovenko et al., 2020).

Anticancer Applications

Another significant area of application is in anticancer research. Novel 1-(5-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-3-(pyridin-3-yl)-4,5-dihydropyrazol-1-yl)ethanones and 4-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-6-(pyridine-3-yl)pyrimidin-2-amines have been designed, synthesized, and evaluated for their in vitro cytotoxicity against various human cancer cell lines. Some compounds showed significant cytotoxicity, offering a basis for further exploration as potential anticancer agents (Alam et al., 2018).

Facile Synthesis of Pyrazolo[3,4-b]pyridine Products

Efficient synthesis methods for creating novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation of pyrazole-5-amine derivatives and activated carbonyl groups have been developed. These methods facilitate the preparation of N-fused heterocycle products, which are crucial in medicinal chemistry and material science due to their unique chemical properties and potential biological activities (Ghaedi et al., 2015).

properties

IUPAC Name

2-(cyclopropylmethyl)-5-pyridin-4-ylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4/c13-12-7-11(10-3-5-14-6-4-10)15-16(12)8-9-1-2-9/h3-7,9H,1-2,8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVHOGHUTSKCIJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=CC(=N2)C3=CC=NC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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